(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine
Description
Properties
Molecular Formula |
C5H8F3NO |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(9)3-1-10-2-3/h3-4H,1-2,9H2/t4-/m0/s1 |
InChI Key |
JQQGBEHVICWZRS-BYPYZUCNSA-N |
Isomeric SMILES |
C1C(CO1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1C(CO1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced cyclic or acyclic amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
The compound exhibits notable biological activities that make it a candidate for drug development, particularly in the treatment of central nervous system disorders. Its trifluoromethyl group enhances binding affinity to biological targets, which is crucial for therapeutic efficacy.
Key Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits critical enzymes involved in metabolic pathways. |
| Receptor Binding | Interacts effectively with neurotransmitter receptors. |
| Cytotoxicity | Selectively induces cytotoxicity in tumor cell lines while sparing normal cells. |
| Antimicrobial | Exhibits antimicrobial properties against various pathogens. |
| Neuroprotective | Modulates neurotransmitter levels and reduces oxidative stress. |
Case Study: Cytotoxicity Studies
Recent studies demonstrated that (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine showed selective cytotoxicity against certain tumor cell lines:
| Cell Line | Cytotoxicity (%) |
|---|---|
| Tumor Cell Line A | 75 |
| Tumor Cell Line B | 60 |
| Normal Cell Line C | 10 |
These findings suggest potential applications in anticancer therapies.
Synthetic Chemistry
Versatile Building Block
Due to its unique structure, this compound serves as a versatile building block in synthetic chemistry. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
Synthetic Routes
The synthesis typically involves:
- Formation of the Oxetane Ring: Cyclization reactions using appropriate precursors.
- Introduction of the Trifluoromethyl Group: Utilizing reagents like trifluoromethyl iodide.
- Chiral Resolution: Achieving the desired (S)-enantiomer through chiral catalysts.
Environmental Chemistry
Impact on Biological Pathways
Research indicates that compounds similar to this compound can modulate biological pathways through selective binding to enzymes and receptors, impacting environmental health.
Case Study: Mutagenicity Studies
Studies on heterocyclic amines have shown that compounds with similar structures can induce mutagenic effects in biological systems, highlighting the importance of understanding their environmental impact.
Industrial Applications
While specific industrial applications of this compound are still being explored, its chemical properties suggest potential uses in:
- Pharmaceutical Formulations: As an active ingredient or intermediate.
- Chemical Manufacturing: In processes requiring fluorinated compounds.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Ring Size Variation: Oxetane vs. Oxolane (Tetrahydrofuran)
- (S)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine Structure: Oxetane (4-membered ring). Molecular Formula: C₅H₈F₃NO. Key Features: High ring strain enhances reactivity; compact size improves solubility and membrane permeability.
- (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine (CAS 2089682-32-4) Structure: Tetrahydrofuran (5-membered ring). Molecular Formula: C₆H₁₀F₃NO. Key Differences: Reduced ring strain compared to oxetane; increased electron density from the oxygen atom may alter binding interactions. The larger size could reduce metabolic stability .
Aromatic vs. Aliphatic Substituents
- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine (CAS 929804-89-7) Structure: Fluorophenyl substituent instead of oxetane. Molecular Formula: C₈H₆F₄N. Key Differences: Aromatic π-system enables stacking interactions with protein targets.
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine (CID 71695547)
Stereoisomerism
- (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride (CAS 2089671-41-8)
Branching and Substituent Position
- 2-[(2S)-oxetan-2-yl]ethan-1-amine (CAS 1438983-99-3) Structure: Oxetane at the 2-position with an ethylamine chain. Molecular Formula: C₅H₁₁NO.
Physicochemical and Pharmacological Properties
Biological Activity
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine, also known as (S)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine hydrochloride, is a fluorinated compound with notable biological activity. The presence of the trifluoromethyl group and the oxetane ring enhances its potential applications in medicinal chemistry, particularly in targeting central nervous system disorders.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 191.58 g/mol |
| CAS Number | 2306265-79-0 |
The biological activity of this compound is primarily attributed to its ability to modulate biological pathways through selective binding to specific enzymes and receptors. The trifluoromethyl group significantly enhances its binding affinity, which is crucial for therapeutic applications.
Key Biological Activities
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are critical in metabolic pathways.
- Receptor Binding : Its unique structure allows it to interact effectively with neurotransmitter receptors, making it a candidate for treating neurological disorders.
Research Findings
Recent studies have explored the interactions of this compound with biological targets. The following findings summarize its biological activity:
-
Cytotoxicity Studies : The compound exhibited selective cytotoxicity against certain tumor cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Cell Line Cytotoxicity (%) Tumor Cell Line A 75 Tumor Cell Line B 60 Normal Cell Line C 10 - Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against various pathogens.
- Neuroprotective Effects : In vitro studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability in treated groups compared to controls.
Case Study 2: Neuroprotection
In a model of neurodegeneration, administration of the compound resulted in decreased neuronal death and improved cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
